molecular formula C17H34O3 B14711210 Acetic acid--cyclopentadecanol (1/1) CAS No. 22591-33-9

Acetic acid--cyclopentadecanol (1/1)

Cat. No.: B14711210
CAS No.: 22591-33-9
M. Wt: 286.4 g/mol
InChI Key: HOZOKKOUGIDTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–cyclopentadecanol (1/1) typically involves the esterification of acetic acid with cyclopentadecanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of acetic acid–cyclopentadecanol (1/1) can be achieved through a similar esterification process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically done through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid–cyclopentadecanol (1/1) can undergo various chemical reactions, including:

    Oxidation: The alcohol group in cyclopentadecanol can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester bond can be reduced to yield the corresponding alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Cyclopentadecanone or cyclopentadecanoic acid.

    Reduction: Cyclopentadecanol and acetic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid–cyclopentadecanol (1/1) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential antimicrobial properties and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.

Mechanism of Action

The mechanism of action of acetic acid–cyclopentadecanol (1/1) involves its interaction with biological membranes and proteins. The ester bond can be hydrolyzed by esterases, releasing acetic acid and cyclopentadecanol. Acetic acid can act as a weak acid, altering the pH of the local environment, while cyclopentadecanol can integrate into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadecanone: A ketone with a similar carbon structure.

    Cyclopentadecanolide: A lactone derived from cyclopentadecanol.

    Cyclopentadecanoic acid: A carboxylic acid derived from the oxidation of cyclopentadecanol.

Uniqueness

Acetic acid–cyclopentadecanol (1/1) is unique due to its combination of a simple carboxylic acid and a long-chain alcohol. This combination imparts unique chemical properties, such as amphiphilicity, which can be exploited in various applications, including drug delivery and the production of specialty chemicals.

Properties

CAS No.

22591-33-9

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

acetic acid;cyclopentadecanol

InChI

InChI=1S/C15H30O.C2H4O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15;1-2(3)4/h15-16H,1-14H2;1H3,(H,3,4)

InChI Key

HOZOKKOUGIDTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CCCCCCCC(CCCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.